methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15552525
InChI: InChI=1S/C23H16N2O6S/c1-11-20(22(29)30-2)32-23(24-11)25-17(12-7-9-13(26)10-8-12)16-18(27)14-5-3-4-6-15(14)31-19(16)21(25)28/h3-10,17,26H,1-2H3
SMILES:
Molecular Formula: C23H16N2O6S
Molecular Weight: 448.4 g/mol

methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15552525

Molecular Formula: C23H16N2O6S

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C23H16N2O6S
Molecular Weight 448.4 g/mol
IUPAC Name methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C23H16N2O6S/c1-11-20(22(29)30-2)32-23(24-11)25-17(12-7-9-13(26)10-8-12)16-18(27)14-5-3-4-6-15(14)31-19(16)21(25)28/h3-10,17,26H,1-2H3
Standard InChI Key WBICGZOLAKOTJL-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)C(=O)OC

Introduction

Methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a unique combination of structural elements, including a thiazole ring, a chromeno-pyrrole moiety, and a hydroxyl group on a phenyl ring. This compound has garnered attention due to its intriguing chemical properties and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. While specific methods for this exact compound are not detailed in the literature, similar compounds often utilize one-pot multicomponent reactions or stepwise condensation reactions. For instance, the synthesis of related chromeno-pyrrole derivatives involves the interaction of methyl o-hydroxybenzoylpyruvates, aryl aldehydes, and primary amines under optimized conditions .

Biological Activities and Potential Applications

Compounds with similar structures have shown a range of biological activities, including antimicrobial and anticancer properties. The unique combination of structural elements in methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate suggests potential applications in medicinal chemistry, particularly in drug discovery.

Comparison with Structurally Related Compounds

Compound NameStructural FeaturesBiological Activity
4-HydroxycoumarinCoumarin backboneAnticoagulant
Chromone DerivativesChromone coreAntimicrobial
Thiazole-based CompoundsThiazole ringAnticancer

Research Findings and Future Directions

Research on this compound is focused on understanding its interactions with biological targets to elucidate its mechanism of action. Further studies are needed to explore its therapeutic potential and safety profile. The compound's unique structure offers opportunities for derivatization, which could lead to enhanced biological activities or different pharmacological profiles.

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